molecular formula C17H20N2O4S B5219729 N-[5-(ethylsulfamoyl)-2-methoxyphenyl]-4-methylbenzamide

N-[5-(ethylsulfamoyl)-2-methoxyphenyl]-4-methylbenzamide

Cat. No.: B5219729
M. Wt: 348.4 g/mol
InChI Key: GMOVDCGASKBNEK-UHFFFAOYSA-N
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Description

N-[5-(ethylsulfamoyl)-2-methoxyphenyl]-4-methylbenzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of an ethylsulfamoyl group, a methoxy group, and a methylbenzamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethylsulfamoyl)-2-methoxyphenyl]-4-methylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:

    Nitration: of 2-methoxy-4-methylbenzoic acid to introduce a nitro group.

    Reduction: of the nitro group to form the corresponding amine.

    Sulfonation: of the amine with ethylsulfonyl chloride to introduce the ethylsulfamoyl group.

    Amidation: with 4-methylbenzoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethylsulfamoyl)-2-methoxyphenyl]-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ethylsulfamoyl group can be reduced to an ethylamine group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of ethylamine derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

N-[5-(ethylsulfamoyl)-2-methoxyphenyl]-4-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor mod

Properties

IUPAC Name

N-[5-(ethylsulfamoyl)-2-methoxyphenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-4-18-24(21,22)14-9-10-16(23-3)15(11-14)19-17(20)13-7-5-12(2)6-8-13/h5-11,18H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOVDCGASKBNEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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